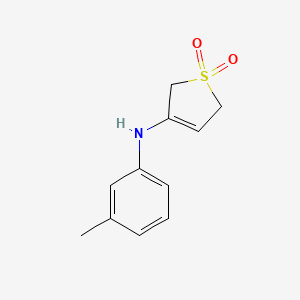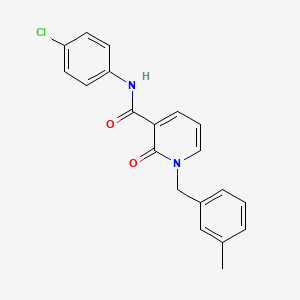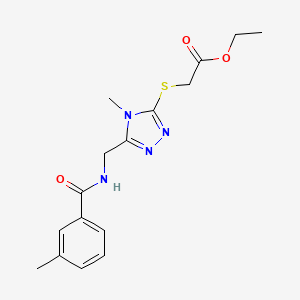![molecular formula C18H10BrFN2S B2647428 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-90-8](/img/structure/B2647428.png)
2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile, also known as 2-BFSFN, is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid with a molecular weight of 310.19 g/mol. 2-BFSFN has been studied extensively in recent years due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Kinetic Investigation on Aryl(fluoro)(phenyl)-λ6-sulfanenitriles Hydrolysis
The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which include compounds similar to 2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile, has been studied in various solvents, showing pH-independent, acid-catalyzed, and base-catalyzed reactions. These studies provide insights into the stability and reactivity of such compounds under different conditions, valuable for designing reaction pathways and understanding their environmental fate (Dong et al., 2001).
Applications in Sulfane Sulfur Detection and Imaging
A novel near-infrared (NIR) fluorescent probe has been developed for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This research is significant for studying physiological and pathological functions of sulfur sulfide in biological systems, highlighting the application of compounds like this compound in creating chemical tools for biological research (Han et al., 2018).
Synthesis of 2-Fluoro-4-bromobiphenyl
Research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for various pharmaceuticals, outlines a practical approach that could potentially be applied to the synthesis or modification of this compound for medicinal chemistry applications. This highlights the compound's relevance in the synthesis of biologically active molecules (Qiu et al., 2009).
Novel Aniline and Haloaniline Binary Copolymer Films
Research on sulfuric acid-doped binary copolymer films using aniline and haloanilines, including the synthesis and applications for electro-emissive devices (EEDs), could extend to exploring the electrical or photonic properties of this compound-based polymers or copolymers, offering potential applications in advanced material sciences (Wang et al., 2020).
Antiprotozoal Activity of Aza-analogues
The synthesis and antiprotozoal activity of aza-analogues of furamidine, derived from nicotinonitriles, indicate the potential of this compound and similar compounds in developing new treatments for protozoal infections. This research underscores the importance of nicotinonitrile derivatives in medicinal chemistry for creating effective antiprotozoal agents (Ismail et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRARPTBIVKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
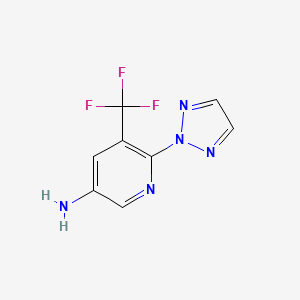
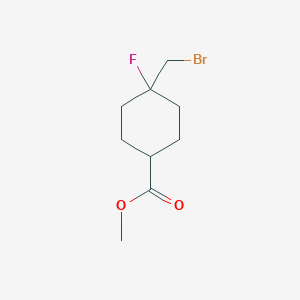
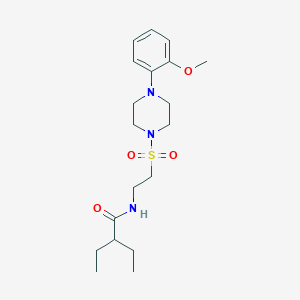
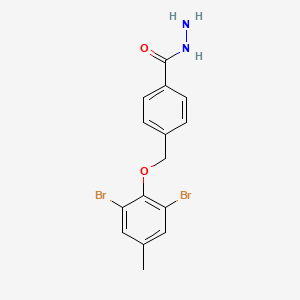
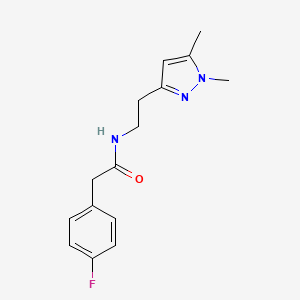
![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)
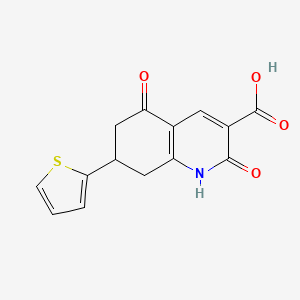
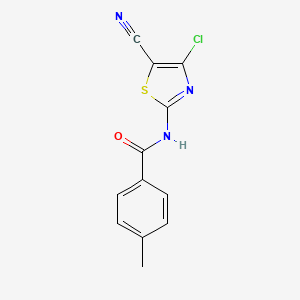
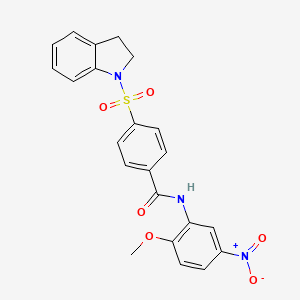
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)
